molecular formula C12H11ClN2O5S B2407966 Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate CAS No. 70661-66-4

Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B2407966
CAS No.: 70661-66-4
M. Wt: 330.74
InChI Key: BWZWKASVSQRWHM-UHFFFAOYSA-N
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Description

Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the molecular formula C12H11ClN2O5S . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 4-chlorophenyl group and the sulfonylmethyl group in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of ethyl 2-amino-2-oxoacetate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the sulfonylmethyl group.

    Oxidation Reactions: The oxadiazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide or sulfonate derivatives, while oxidation can produce oxadiazole oxides.

Mechanism of Action

The mechanism of action of ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The sulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets . These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s behavior in various contexts.

Properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)sulfonylmethyl]-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O5S/c1-2-19-12(16)11-14-10(15-20-11)7-21(17,18)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZWKASVSQRWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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